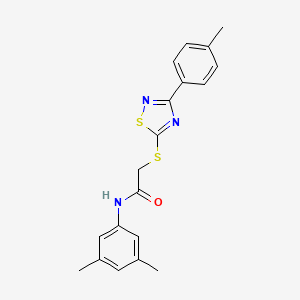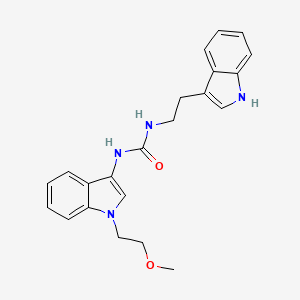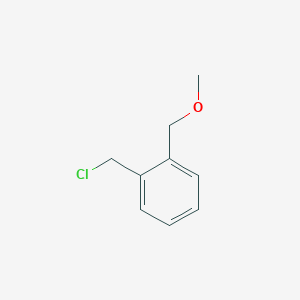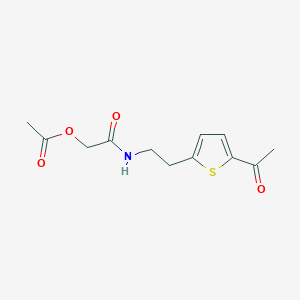![molecular formula C9H17ClN2 B2592867 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride CAS No. 2187435-44-3](/img/structure/B2592867.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H17ClN2. It is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.
準備方法
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride, sodium borohydride, and various acids and bases are frequently used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
科学的研究の応用
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions.
Pathways Involved: It is believed to affect pathways related to neurotransmitter release and reuptake, potentially altering synaptic transmission and neuronal communication.
類似化合物との比較
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Bicyclo[1.1.1]pentan-1-yl)amine, 1-(Bicyclo[1.1.1]pentan-1-yl)methanol, and 1-(Bicyclo[1.1.1]pentan-1-yl)carboxylic acid share the bicyclo[1.1.1]pentane core but differ in their functional groups.
特性
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYZGBPDXAFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
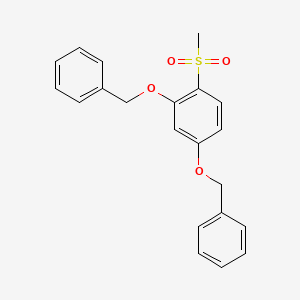
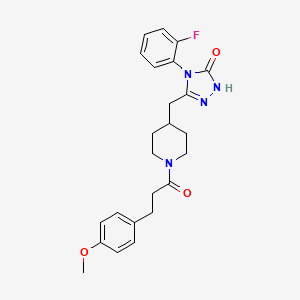
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2592790.png)
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)
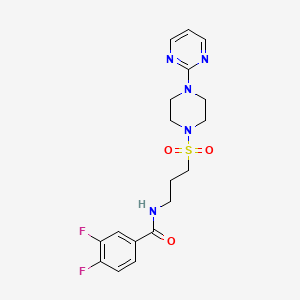
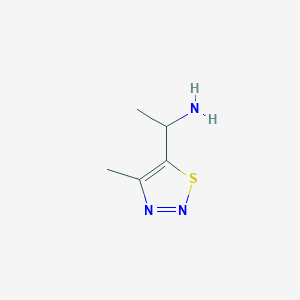
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
![N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2592799.png)
